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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Executive Summary
UBP512 (9-iodophenanthrene-3-carboxylic acid) is a synthetic small-molecule modulator of N-

methyl-D-aspartate receptors (NMDARs) characterized by a unique "push-pull"

pharmacological profile: it acts as a positive allosteric modulator (potentiator) of GluN2A-

containing receptors while simultaneously functioning as an inhibitor of GluN2C- and GluN2D-

containing receptors.[1][2][3][4][5]

In the context of neurodegenerative disease modeling—specifically Alzheimer’s Disease (AD),

Huntington’s Disease (HD), and Schizophrenia—UBP512 serves as a critical chemical probe. It

allows researchers to disentangle the distinct signaling pathways of NMDAR subtypes,

distinguishing between the neuroprotective/pro-survival signaling of synaptic GluN2A and the

often excitotoxic or background noise contributions of other subunits.
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NMDARs are tetramers composed of two GluN1 subunits and two GluN2 subunits (A–D).[2]

Their role in neurodegeneration is governed by the "Location-Signaling Hypothesis":

GluN2A (Synaptic): Generally linked to CaMKII activation, CREB phosphorylation, BDNF

expression, and neuronal survival.

GluN2B (Extrasynaptic) & GluN2C/D: Often linked to calpain activation, mitochondrial

dysfunction, and cell death (excitotoxicity).

UBP512 Pharmacodynamics
UBP512 does not compete with glutamate or glycine.[3][6][7] Instead, it binds to an allosteric

site at the interface of the ligand-binding domains (LBD).

GluN2A Potentiation: Enhances channel open probability (

) in the presence of agonists, boosting synaptic plasticity (LTP).

GluN2C/D Inhibition: Reduces channel activity, dampening background excitatory noise or

specific pathological currents associated with these subunits in interneurons.

Pathway Visualization
The following diagram illustrates how UBP512 differentially modulates NMDAR subtypes to

promote survival signaling.
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Caption: UBP512 acts as a pharmacological switch, amplifying GluN2A-mediated survival

signaling while suppressing GluN2C/D-mediated pathological noise.

Experimental Protocols
Compound Preparation & Handling
UBP512 is a carboxylic acid and requires specific handling to ensure solubility and stability.
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Parameter Specification

Chemical Name 9-iodophenanthrene-3-carboxylic acid

Molecular Weight 348.14 g/mol

Solubility DMSO (up to 100 mM), 1eq. NaOH (aqueous)

Storage
-20°C (solid), -80°C (stock solution), protect

from light

Stock Solution Protocol (10 mM):

Weigh 3.48 mg of UBP512.

Dissolve in 1 mL of 100% DMSO. Vortex typically for 1-2 minutes; mild sonication (30s) may

be required.

Aliquot into light-protective tubes (amber or foil-wrapped) to prevent iodine cleavage.

Critical: For aqueous working solutions, dilute the DMSO stock at least 1:1000 to avoid

solvent effects (final DMSO < 0.1%). Alternatively, dissolve directly in equimolar NaOH if

DMSO is contraindicated, but check pH stability.

In Vitro Neuroprotection Assay (Excitotoxicity Model)
Objective: Determine if UBP512-mediated GluN2A potentiation rescues neurons from NMDA-

induced excitotoxicity.

Materials:

Primary Cortical or Hippocampal Neurons (DIV 14-21).

Neurobasal Medium (Mg2+-free for induction).

Agonist: NMDA (50 µM) + Glycine (10 µM).

Test Compound: UBP512 (10 µM – 100 µM).
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Readout: LDH Release or CellTiter-Glo (ATP).

Workflow:

Pre-treatment: Replace culture media with Mg2+-free recording buffer. Incubate neurons with

UBP512 (e.g., 50 µM) for 30 minutes.

Control Arms: Vehicle (DMSO), APV (Pan-NMDAR blocker, 50 µM), Ifenprodil (GluN2B

blocker, 3 µM).

Induction: Add NMDA (50 µM) and Glycine (10 µM) to the buffer containing UBP512.

Note: UBP512 potentiation is agonist-dependent.[3][4] It will not activate the receptor

alone.

Exposure: Incubate for 1 hour at 37°C.

Washout: Remove NMDA/UBP512 buffer; replace with conditioned Neurobasal medium.

Recovery: Return cells to incubator for 24 hours.

Analysis: Measure cell viability.

Expected Result: If GluN2A signaling is protective in your model, UBP512 should shift the

survival curve rightward compared to NMDA alone, though less effectively than a full

blocker like APV. Its value lies in maintaining physiological activity while potentially

reducing specific GluN2C/D-mediated toxicity.[8]

Electrophysiology: Isolating GluN2A Currents
Objective: Use UBP512 to pharmacologically isolate GluN2A-mediated EPSCs in acute brain

slices (e.g., from GluN2B-null or wild-type mice).

Protocol:

Slice Preparation: Prepare 300 µm hippocampal slices in ice-cold cutting solution. Recover

in aCSF at room temperature.
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Recording: Whole-cell voltage clamp of CA1 pyramidal neurons (Holding potential -70 mV).

Baseline: Evoke EPSCs using Schaffer collateral stimulation.

Pharmacological Isolation:

Bath apply Picrotoxin (100 µM) to block GABA_A.

Bath apply NBQX (10 µM) to block AMPA/Kainate.

Result: Pure NMDAR-EPSC.

UBP512 Application:

Perfuse UBP512 (50 µM).

Observation: Look for an increase in the peak amplitude and decay time constant

(Tau_decay) of the EPSC.

Interpretation: Potentiation of the fast-decaying GluN2A component.

Validation: Co-apply Ifenprodil (3 µM). If the remaining current is further potentiated by

UBP512, it confirms GluN2A specificity.

Data Interpretation & Troubleshooting
Expected Pharmacological Profile
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Receptor Subtype
Effect of UBP512 (50-100
µM)

Physiological Outcome

GluN1/GluN2A
Potentiation (EC50 dependent

on agonist conc.)

Increased synaptic efficacy,

LTP enhancement.

GluN1/GluN2B No Effect / Weak Inhibition

Minimal impact on

extrasynaptic toxicity (unless

indirect).

GluN1/GluN2C Inhibition (IC50 ~50 µM)
Reduced background noise;

altered interneuron firing.

GluN1/GluN2D Inhibition (IC50 ~46 µM)
Reduced excitability in specific

circuits (e.g., striatum).

Troubleshooting Guide
Issue: Precipitation in bath solution.

Cause: UBP512 is hydrophobic.

Solution: Ensure final DMSO concentration is <0.1%. Use sonication for the stock. Do not

freeze/thaw stock repeatedly.

Issue: No potentiation observed.

Cause: High ambient Mg2+ or saturating glycine.

Solution: Perform recordings in low Mg2+ (0.1 mM) or nominal Mg2+-free aCSF. UBP512
potentiation is more pronounced when the receptor is not fully saturated by co-agonists,

although it acts allosterically.

Issue: Unexpected inhibition.

Cause: Presence of GluN2C/D receptors in the cell type (e.g., interneurons or cerebellar

granule cells).
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Solution: Verify subunit expression of your target cells. UBP512 is an inhibitor in

GluN2C/D-rich tissues.[1][3][4][7][8][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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